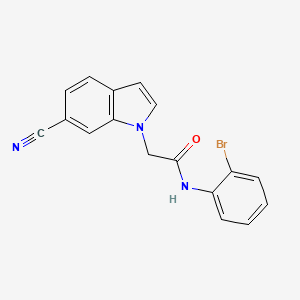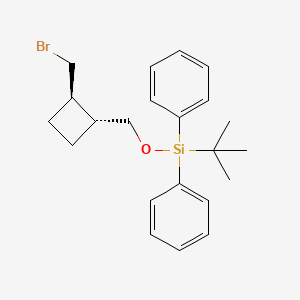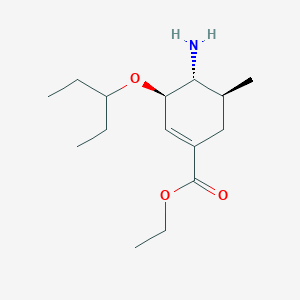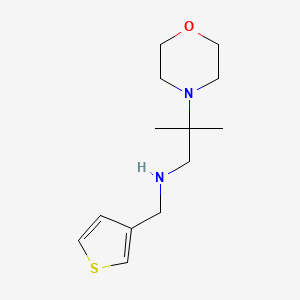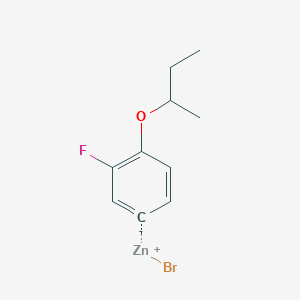
(4-sec-Butyloxy-3-fluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-sec-butyloxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to this reagent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3-fluorophenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3-fluorophenyl)bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-sec-butyloxy-3-fluorophenyl)bromide+Zn→(4-sec-butyloxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
(4-sec-butyloxy-3-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, replacing halide or other leaving groups on an aromatic ring.
Addition reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary or tertiary alcohols.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Aprotic solvents: Such as tetrahydrofuran, to maintain the stability of the organozinc reagent.
Inert atmosphere: To prevent oxidation and hydrolysis.
Major Products Formed
Biaryl compounds: Formed in cross-coupling reactions.
Substituted aromatic compounds: Resulting from nucleophilic substitution.
Alcohols: Formed from addition to carbonyl compounds.
科学的研究の応用
(4-sec-butyloxy-3-fluorophenyl)zinc bromide has several applications in scientific research:
Organic synthesis: Used to construct complex organic molecules, particularly in the pharmaceutical industry.
Material science: Employed in the synthesis of organic materials with specific electronic properties.
Medicinal chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
作用機序
The mechanism by which (4-sec-butyloxy-3-fluorophenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic partner. In cross-coupling reactions, the zinc reagent forms a transient complex with the palladium catalyst, facilitating the transfer of the phenyl group to the organic halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
(4-methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a sec-butyloxy group.
(3-fluorophenyl)zinc bromide: Lacks the sec-butyloxy substituent.
(4-sec-butyloxyphenyl)zinc bromide: Lacks the fluorine substituent.
Uniqueness
(4-sec-butyloxy-3-fluorophenyl)zinc bromide is unique due to the presence of both the sec-butyloxy and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);1-butan-2-yloxy-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-7-5-4-6-9(10)11;;/h5-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PCFBDTWIULYTJW-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




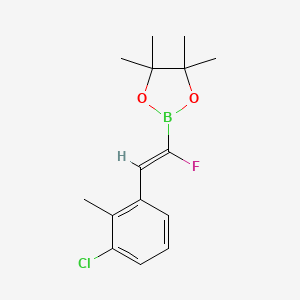
![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
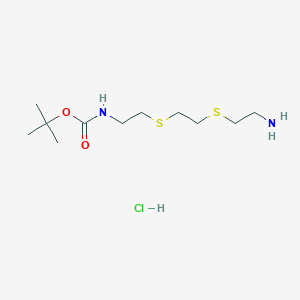

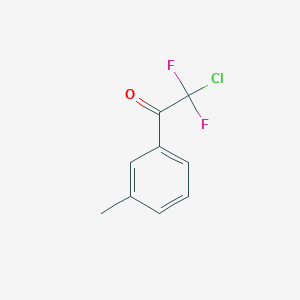
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
